molecular formula C18H18N2O2 B026349 2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 104249-88-9

2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No. B026349
M. Wt: 294.3 g/mol
InChI Key: RJNORCOINJYWSD-UHFFFAOYSA-N
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Description

The compound “2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, fused with a benzene ring. The imidazole ring is substituted at the 2-position with a 4-(tert-butyl)phenyl group and at the 6-position with a carboxylic acid group .


Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One common method involves the condensation of ketones and amidines. In this process, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones . Another approach involves the reaction of carboxylic acid and 2,3-diaminepyridine or 3 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. The 4-(tert-butyl)phenyl group is attached to the 2-position of the imidazole ring, and the carboxylic acid group is attached to the 6-position .


Chemical Reactions Analysis

Imidazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in catalytic and non-catalytic amidation of carboxylic acid substrates. This process involves the formation of amide bonds, which are crucial in the synthesis of peptides, lactams, and many drugs .

Future Directions

Imidazole derivatives have been the subject of extensive research due to their wide range of applications in pharmaceuticals, agrochemicals, and other fields. Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles, given their importance in various applications .

properties

IUPAC Name

2-(4-tert-butylphenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)13-7-4-11(5-8-13)16-19-14-9-6-12(17(21)22)10-15(14)20-16/h4-10H,1-3H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNORCOINJYWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545497
Record name 2-(4-tert-Butylphenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid

CAS RN

104249-88-9
Record name 2-(4-tert-Butylphenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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